Sodium prasterone sulfate
Overview
Description
Sodium prasterone sulfate, also known as dehydroepiandrosterone sulfate (DHEA-S), is a naturally occurring androstane steroid . It is the major steroid of the fetal adrenal and is secreted together with cortisol under the control of ACTH and prolactin . It is used in Japan and other countries as a labor inducer in the treatment of insufficient cervical ripening and dilation during childbirth . It is also used to treat changes in and around the vagina due to menopause .
Molecular Structure Analysis
The molecular formula of Sodium prasterone sulfate is C19H27NaO5S . Its average mass is 390.469 Da and its monoisotopic mass is 390.147675 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Sodium prasterone sulfate include an average mass of 390.469 Da and a monoisotopic mass of 390.147675 Da .Scientific Research Applications
Application in Pregnancy and Abortion
Sodium Prasterone Sulfate has been observed for its use in pregnant cervical ripening before induction of labor. A study indicated that its application can ripen the cervix, potentially shortening the birth process, which could be significant in clinical applications (Hon Shan-e, 2009).
Pharmaceutical Preparation
Research on the preparation of Sodium Prasterone Sulfate Capsules has been conducted to establish reliable and stable manufacturing processes. The study selected the best prescription and processing technology for capsule preparation (Zhang Man-hong, 2006).
Polycystic Ovarian Syndrome (PCOS) Research
Sodium Prasterone Sulfate has been used in research for inducing a rat model of PCOS. This model helped in studying ovarian weight, morphology, and hormonal changes, providing an ideal animal model for PCOS research (Z. Juan, Z. Gui-jin, N. Pla, 2007).
Synthesis and Chemical Study
The synthesis of Prasterone Sulfate Sodium Dihydrate from dehydroisoandrosterone acetate was studied, detailing the steps involved in the synthesis and the overall yield, contributing to the understanding of its chemical properties (Marvin S. Yu, 2000).
Treatment of Dyspareunia
Several studies have investigated the efficacy of intravaginal dehydroepiandrosterone (DHEA), a form of Prasterone, in treating dyspareunia due to vulvovaginal atrophy associated with menopause. These studies reported significant improvements in vaginal health and sexual function with this treatment (D. Archer et al., 2015), (D. Portman, S. Goldstein, R. Kagan, 2019).
Intravaginal Prasterone in Menopause
The application of intravaginal Prasterone has been studied for its effects on vulvovaginal atrophy during menopause, indicating its potential in improving symptoms without significant drug-related side effects (F. Labrie et al., 2016).
Menopausal and Postmenopausal Health
Prasterone's role in alleviating symptoms of menopause, particularly its effects on sexual dysfunction and vaginal health, has been extensively studied. These studies highlight its beneficial effects in improving various aspects of sexual function in postmenopausal women (F. Labrie et al., 2009), (F. Labrie et al., 2017).
Cardiovascular Risk and Bone Turnover
A study on Prasterone's effects on cardiovascular risk and bone turnover in premenopausal women with systemic lupus erythematosus suggested a need for further research to understand its impact on these health aspects (W. Marder et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t13-,14-,15-,16-,18-,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJWACFSUSFUOG-ZJTJBYBXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00273954 | |
Record name | Sodium prasterone sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00273954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium prasterone sulfate | |
CAS RN |
1099-87-2 | |
Record name | Sodium prasterone sulfate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001099872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium prasterone sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00273954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium (3β)-androst-5-en-17-one 3-sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRASTERONE SODIUM SULFATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9840IHU4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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